2-(1-methyl-1H-indol-3-yl)succinic acid
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Overview
Description
2-(1-methyl-1H-indol-3-yl)succinic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . Some indole derivatives have shown inhibitory activity against Bcl-2 and Mcl-1 proteins, which play crucial roles in cell survival and apoptosis .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and van der waals forces . These interactions can lead to changes in the function of the target proteins, potentially influencing cellular processes such as cell growth and death .
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to a broad range of downstream effects.
Result of Action
Indole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives, which are structurally similar to this compound, are known to play a significant role in cell biology . They have been associated with a broad spectrum of biological activities such as anti-fungal, insecticidal, anticonvulsant, analgesic, anti-inflammatory, anti-tuberculosis, and anti-tumor properties .
Cellular Effects
The cellular effects of 2-(1-methyl-1H-indol-3-yl)succinic acid are currently unknown. Related compounds have been shown to influence cellular function. For instance, MIAM, an analogue of 3,3’-diindolylmethane, has demonstrated DNA intercalating and topoisomerase inhibitory effects in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. Related compounds have been shown to interact with various biomolecules. For example, MIAM has been shown to increase cellular reactive oxygen species (ROS) levels, induce cell apoptosis, and arrest cell cycle in G0/G1 phase .
Dosage Effects in Animal Models
Related compounds such as MIAM have been shown to inhibit the growth of hepatocellular carcinoma (HCC) in a dose-dependent manner .
Metabolic Pathways
Related compounds such as MIAM have been shown to exert their action through the activation of NADPH oxidase 4 (NOX4)/p22, Sirtuin3 (SIRT3)/SOD2, and SIRT3/p53/p21 pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)succinic acid typically involves the reaction of 1-methylindole with succinic anhydride under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multi-step synthesis processes that include the use of catalysts and specific reaction conditions to optimize yield and purity. The use of green chemistry principles, such as biocatalysis and solvent-free reactions, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce halogenated or nitrated indole derivatives .
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)succinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
1-methylindole-3-carboxaldehyde: Used in the synthesis of other indole derivatives.
Indole-3-carbinol: Known for its anticancer properties.
Uniqueness
2-(1-methyl-1H-indol-3-yl)succinic acid is unique due to its specific structure, which combines the indole ring with a succinic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-14-7-10(8-4-2-3-5-11(8)14)9(13(17)18)6-12(15)16/h2-5,7,9H,6H2,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEBCRUNWSUUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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